molecular formula C14H18O4 B038092 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone CAS No. 121789-38-6

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone

Cat. No. B038092
M. Wt: 250.29 g/mol
InChI Key: IDEMILWOCUWVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a propiophenone group, which is a type of ketone. The “4’-methoxy” indicates the presence of a methoxy group (-OCH3) on the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the 1,3-dioxane ring and the propiophenone group. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms, which could potentially create some interesting 3D conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Organic Chemistry - Synthesis of Dioxanones and Their Claisen-Schmidt Reactions

Summary of the Application

This research involves the first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions . These compounds are simple precursors for accessing carbohydrate structures .

Methods of Application or Experimental Procedures

Three different derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .

Results or Outcomes

The method developed for in situ generation of 1,3-dioxan-5-one derivatives resulted in high yields of the respective bischalcones 3 . This method provides a more efficient and direct approach to synthesizing these compounds, which are important for accessing carbohydrate structures .

Organic Chemistry - Synthesis of Aniline Derivatives

Summary of the Application

This research involves the synthesis of “3-(1,3-Dioxan-2-yl)aniline”, a unique chemical compound used in various organic chemistry applications . These compounds are often used as building blocks in the synthesis of more complex molecules .

Methods of Application or Experimental Procedures

The specific methods of synthesis for “3-(1,3-Dioxan-2-yl)aniline” are not provided in the source . However, aniline derivatives are typically synthesized through various organic reactions, including nucleophilic substitution, reduction, and coupling reactions .

Results or Outcomes

The specific results or outcomes for the synthesis of “3-(1,3-Dioxan-2-yl)aniline” are not provided in the source . However, aniline derivatives are often used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEMILWOCUWVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560179
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one

CAS RN

121789-38-6
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.